molecular formula C11H15N3O7 B1252819 (1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol

(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol

Cat. No.: B1252819
M. Wt: 301.25 g/mol
InChI Key: STNXQECXKDMLJK-VCNAZCSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[74113,1205,1105,14]pentadec-7-ene-2,4,12-triol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, protection and deprotection steps, and selective functionalization of the core structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and cost-effective reagents. The development of robust purification methods, such as crystallization or chromatography, would also be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine or further functionalized.

    Substitution: Functional groups on the pentacyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the amino group could produce a primary amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

The compound could have therapeutic applications, particularly if it exhibits activity against specific biological targets. Research into its pharmacokinetics, toxicity, and efficacy would be necessary to determine its potential as a drug candidate.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties, such as stability or reactivity, to industrial products.

Mechanism of Action

The mechanism by which (1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol lies in its complex pentacyclic structure and multiple chiral centers. This makes it distinct from simpler compounds like dichloroaniline and 2,2’-bipyridyl, which have more straightforward structures and fewer functional groups.

Properties

Molecular Formula

C11H15N3O7

Molecular Weight

301.25 g/mol

IUPAC Name

(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol

InChI

InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2-,3-,4+,5+,6-,7-,9-,10-,11-/m0/s1

InChI Key

STNXQECXKDMLJK-VCNAZCSNSA-N

Isomeric SMILES

C([C@@]1([C@H]2[C@H]3[C@H]4N=C(N[C@]35[C@H]([C@H]1O[C@]([C@H]5O4)(O2)O)O)N)O)O

Canonical SMILES

C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O

Synonyms

4,9-anhydro-TTX
4,9-anhydrotetrodotoxin
anhydrotetrodotoxin

Origin of Product

United States

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